Cyclohexaneméthylamine

Vue d'ensemble

Description

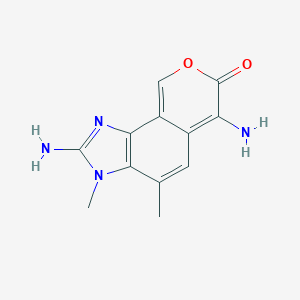

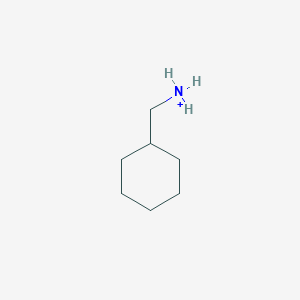

Aminométhylcyclohexane: est un composé organique de formule chimique C₇H₁₅N . Il appartient à la classe des composés organiques connus sous le nom de monoalkylamines, qui contiennent un groupe amine aliphatique primaire. Ce composé est caractérisé par un cycle cyclohexane avec un groupe méthylamine qui y est attaché. Il se présente sous la forme d'un liquide incolore à légèrement jaunâtre avec une odeur d'amine distincte .

Applications De Recherche Scientifique

Aminomethylcyclohexane has various applications in scientific research, including:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Réduction du 4-carboxybenzaldéhyde : Une méthode implique la réduction du 4-carboxybenzaldéhyde ou de son ester alkylique (4-formylbenzoate de méthyle) en utilisant de l'hydroxylamine pour former une oxime, qui est ensuite réduite en utilisant de l'hydroxyde de sodium et de l'hydrogène en présence d'un catalyseur mixte comprenant du palladium, du platine et du rhodium.

Hydrogénation de l'acide aminométhylbenzoïque : Une autre méthode implique l'hydrogénation du noyau aromatique de l'acide aminométhylbenzoïque-N-acétate en présence d'un catalyseur au nickel à température élevée et haute pression pour produire de l'acide N-acétyl-4-aminométhylcyclohexane carboxylique, qui est ensuite hydrolysé pour produire de l'aminométhylcyclohexane.

Méthodes de production industrielle : Les méthodes de production industrielle impliquent généralement des procédés d'hydrogénation catalytique en raison de leur efficacité et de leur rendement élevé. L'utilisation de catalyseurs mixtes tels que le palladium, le platine et le rhodium est courante pour réaliser les réactions de réduction et d'hydrogénation souhaitées .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : L'aminométhylcyclohexane peut subir des réactions d'oxydation, bien que les conditions spécifiques et les réactifs pour ces réactions soient moins souvent documentés.

Substitution : L'aminométhylcyclohexane peut participer à des réactions de substitution nucléophile en raison de la présence du groupe amine.

Réactifs et conditions courants :

Catalyseurs : Le palladium, le platine, le rhodium et le nickel sont des catalyseurs couramment utilisés pour les réactions d'hydrogénation et de réduction

Principaux produits :

Acide N-acétyl-4-aminométhylcyclohexane carboxylique : Formé pendant l'hydrogénation de l'acide aminométhylbenzoïque.

Oximes : Produits intermédiaires formés pendant la réduction du 4-carboxybenzaldéhyde.

Applications de la recherche scientifique

L'aminométhylcyclohexane a diverses applications dans la recherche scientifique, notamment :

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes et les protéines.

Industrie : Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de l'aminométhylcyclohexane implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur d'enzymes telles que la UDP-N-acétylglucosamine 1-carboxyvinyltransférase et la trypsine-1 . Ces interactions peuvent affecter divers processus et voies biologiques, conduisant aux effets observés.

Mécanisme D'action

The mechanism of action of aminomethylcyclohexane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase and trypsin-1 . These interactions can affect various biological processes and pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Composés similaires :

Cyclohexane méthylamine : Structure similaire avec un cycle cyclohexane et un groupe méthylamine.

Hexahydrobenzylamine : Un autre composé avec une structure cyclique similaire du cyclohexane.

1,3-Bis(aminométhyl)cyclohexane : Contient deux groupes aminométhyl liés au cycle cyclohexane.

Unicité : L'aminométhylcyclohexane est unique en raison de son arrangement spécifique du cycle cyclohexane et du groupe méthylamine, ce qui lui confère des propriétés chimiques et physiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications dans plusieurs domaines soulignent sa polyvalence et son importance dans la recherche scientifique .

Propriétés

IUPAC Name |

cyclohexylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKNGPAMCBSNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185958 | |

| Record name | Cyclohexanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3218-02-8 | |

| Record name | Cyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3218-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Cyclohexanemethylamine, including its molecular formula, weight, and relevant spectroscopic data?

A1: While the provided research papers do not explicitly state the molecular formula or weight of Cyclohexanemethylamine, they provide sufficient information to deduce these details. Based on its name and structure, we can deduce the following:

Q2: How does Cyclohexanemethylamine influence the formation of copper clusters, and what is the significance of this interaction?

A2: Research indicates that Cyclohexanemethylamine acts as a ligand in the formation of copper clusters, specifically those containing the μ4-oxido motif. [] This interaction is significant because these types of copper clusters are believed to play a crucial role in catalysis. The steric bulk of the cyclohexanemethyl group appears to influence the specific cluster formation, as seen in the comparison with other amine ligands. []

Q3: What is the role of Cyclohexanemethylamine in the synthesis of single-crystal membranes, and what unique properties does it impart?

A3: Cyclohexanemethylamine plays a key role in the formation of hybrid organic-inorganic single-crystal membranes (SCMs) with copper bromide. [] Specifically, it forms the organic component of the [HCMA]2CuBr4 (HCMA = cyclohexanemethylamine) SCM, which exhibits dielectric transitions and ferromagnetic exchanges. [] This suggests potential applications in sensors, light-emitting diodes, and photodetection. []

Q4: How does Cyclohexanemethylamine affect the catalytic activity of ruthenium in amide hydrogenation reactions?

A4: Research shows that Cyclohexanemethylamine, in its amide form (cyclohexylcarboxamide), can be selectively hydrogenated to cyclohexanemethylamine using a bimetallic ruthenium/molybdenum catalyst. [] Interestingly, the ratio of molybdenum to ruthenium significantly impacts the catalytic activity, highlighting a synergistic effect at a specific ratio (Mo:Ru ≈ 0.5). [] At higher ratios, molybdenum appears to poison the catalyst, inhibiting the reaction entirely. []

Q5: What are the implications of the solid-state packing of a Cyclohexanemethylamine-substituted spirobiphenalenyl radical?

A5: The study of a Cyclohexanemethylamine-substituted spirobiphenalenyl radical reveals its tendency to pack in a one-dimensional π-step stack in the solid state. [] This arrangement facilitates interactions between neighboring molecules via overlapping active carbon atoms, leading to unique electronic and magnetic properties. [] Notably, the compound exhibits paramagnetism and moderate conductivity, making it a potential candidate for organic electronic applications. []

Q6: How does the structure of Cyclohexanemethylamine compare to benzylamine in the context of their reactivity with poly(methyl acrylate)?

A6: When comparing the reactions of Cyclohexanemethylamine and benzylamine with poly(methyl acrylate) (PMA), a stark difference in kinetic behavior emerges. [] While benzylamine shows a complex behavior depending on neighboring group effects, Cyclohexanemethylamine exhibits consistent autoretardation. [] This difference arises from the steric hindrance imposed by the bulky cyclohexanemethyl group, hindering its approach and reaction with the PMA ester groups. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.